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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein
predominantly expressed in the liver.[1][2][3] It is involved in the metabolism of sex steroids,
fatty acids, cholesterol, bile acids, and retinoids.[1][2] Overexpression of HSD17B13 has been
linked to an increase in the number and size of lipid droplets, contributing to hepatic lipid
accumulation.[1][3] Conversely, loss-of-function variants of HSD17B13 are associated with a
reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic
steatohepatitis (NASH).[1] This makes HSD17B13 a promising therapeutic target for the
treatment of chronic liver diseases.[4]

Hsd17B13-IN-86 is a potent and selective inhibitor of HSD17B13. This application note
provides a detailed protocol for the lipidomics analysis of human hepatocyte cells (e.g., HepG2)
treated with Hsd17B13-IN-86. The described workflow allows for the comprehensive profiling
of lipid species to elucidate the mechanism of action of Hsd17B13 inhibition and its effects on
cellular lipid metabolism. A recent study has shown that HSD17B13 deficiency in aged mice
leads to notable changes in lipid profiles, including triglycerides (TGs), diglycerides (DGs),
phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), phosphatidylglycerols (PGs),
and ceramides (Cers).[5]

Experimental Workflow
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The overall experimental workflow for the lipidomics analysis of cells treated with Hsd17B13-
IN-86 is depicted below.
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Caption: Experimental workflow for lipidomics analysis.

Signaling Pathway of HSD17B13 in Lipid
Metabolism

HSD17B13 expression is regulated by the liver X receptor-a (LXR-a) via the sterol regulatory
binding protein-1c (SREBP-1c).[1] HSD17B13, in turn, promotes the maturation of SREBP-1c,
creating a positive feedback loop that can contribute to hepatic lipogenesis.[1] Inhibition of
HSD17B13 with Hsd17B13-IN-86 is expected to disrupt this cycle, leading to alterations in lipid
metabolism.
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Caption: HSD17B13 signaling pathway in lipid metabolism.
Materials and Methods

Materials

o HepG2 cells

e Dulbecco's Modified Eagle's Medium (DMEM)
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» Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e Hsd17B13-IN-86 (and vehicle control, e.g., DMSO)

o Phosphate Buffered Saline (PBS)

e Methanol (LC-MS grade)

e Chloroform (LC-MS grade)

o Water (LC-MS grade)

* Internal standards mix for lipidomics

15 mL and 2.0 mL centrifuge tubes

Equipment

 Cell culture incubator (37°C, 5% CO2)

Centrifuge

Vortex mixer

Nitrogen evaporator or vacuum concentrator

Ultra-High-Performance Liquid Chromatography (UHPLC) system

High-Resolution Mass Spectrometer (HRMS)

Experimental Protocols
Cell Culture and Treatment

e Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
in a humidified incubator at 37°C with 5% CO2.
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e Seed cells in 6-well plates at a density of 1x10"6 cells/well and allow them to adhere
overnight.

» Prepare working solutions of Hsd17B13-IN-86 in culture medium at desired concentrations
(e.g., 0.1, 1, 10 uM). Include a vehicle control (e.g., 0.1% DMSO).

» Replace the culture medium with the medium containing Hsd17B13-IN-86 or vehicle and
incubate for 24 hours.

Sample Preparation and Lipid Extraction

This protocol is adapted from established lipidomics workflows.[6][7][8]

» Aspirate the medium and wash the cells twice with ice-cold PBS.

e Scrape the cells in 1 mL of ice-cold PBS and transfer to a 2.0 mL centrifuge tube.
e Centrifuge at 311 x g for 5 minutes at 4°C.

» Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

» For lipid extraction, thaw the cell pellet on ice.

e Add an aliquot of the lipid internal standard mix to each sample.

e Add 1 mL of ice-cold methanol:.chloroform (1:2, v/v) to the cell pellet.

o Vortex vigorously for 1 minute and incubate on ice for 30 minutes with occasional vortexing.
e Add 200 pL of ice-cold water to induce phase separation.

» Vortex for 1 minute and centrifuge at 311 x g for 5 minutes at 4°C.

o Carefully collect the lower organic phase containing the lipids into a new tube.

o Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

» Reconstitute the dried lipid film in a suitable solvent (e.g., 100 pL of methanol:chloroform 1:1,
v/v) for LC-MS/MS analysis.
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LC-MS/MS-Based Lipidomics Analysis

« Inject the reconstituted lipid extract into a UHPLC system coupled to a high-resolution mass
spectrometer.

o Separate lipids using a C18 reversed-phase column with a gradient elution of mobile phases
containing solvents such as water, acetonitrile, and isopropanol with additives like formic
acid and ammonium formate.

e Acquire data in both positive and negative ionization modes to cover a broad range of lipid
classes.

o Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for
tandem mass spectrometry (MS/MS) to obtain fragmentation spectra for lipid identification.

Data Processing and Analysis

¢ Process the raw LC-MS/MS data using specialized software (e.g., LipidSearch, MS-DIAL, or
Compound Discoverer) for peak picking, alignment, and lipid identification against a lipid
database (e.g., LIPID MAPS).

» Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species
between the Hsd17B13-IN-86 treated and vehicle control groups.

Expected Results and Data Presentation

Inhibition of HSD17B13 with Hsd17B13-IN-86 is expected to alter the cellular lipidome,
particularly affecting the levels of neutral lipids and phospholipids.[5][9] The following tables
present hypothetical quantitative data to illustrate the expected changes in major lipid classes
and specific lipid species.

Table 1: Hypothetical Changes in Major Lipid Classes in
HepG2 Cells Treated with Hsd17B13-IN-86 (1 uM) for 24
hours.
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Vehicle
Hsd17B13-IN-
- Control )

Lipid Class . 86 (Relative Fold Change p-value

(Relative

Abundance)

Abundance)
Triacylglycerols

1.00+0.12 0.65 + 0.08 0.65 <0.01
(TG)
Diacylglycerols

1.00 £0.15 1.25+£0.18 1.25 <0.05
(DG)
Phosphatidylchol
_ 1.00 +0.09 1.18+0.11 1.18 <0.05
ines (PC)
Phosphatidyletha

) 1.00+0.11 1.15+0.13 1.15 n.s.

nolamines (PE)
Ceramides (Cer) 1.00 £0.20 0.82+£0.15 0.82 n.s.

Data are presented as mean + standard deviation (n=3). Fold change is calculated relative to
the vehicle control. Statistical significance is determined by a two-tailed t-test.

Table 2: Hypothetical Changes in Specific Lipid Species
in HepG2 Cells Treated with Hsd17B13-IN-86 (1 puM) for
24 hours,

Vehicle
Hsd17B13-IN-
- . Control )
Lipid Species . 86 (Relative Fold Change p-value
(Relative
Abundance)
Abundance)
TG(52:2) 1.00£0.14 0.58 + 0.09 0.58 <0.01
TG(54:3) 1.00+0.11 0.61£0.10 0.61 <0.01
DG(36:2) 1.00£0.18 1.35+£0.21 1.35 <0.05
PC(34:1) 1.00 £ 0.08 1.22+£0.12 1.22 <0.05
PC(36:2) 1.00 £ 0.10 1.19+0.14 1.19 <0.05
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Data are presented as mean + standard deviation (n=3). Fold change is calculated relative to
the vehicle control. Statistical significance is determined by a two-tailed t-test.

Conclusion

This application note provides a comprehensive framework for investigating the effects of the
HSD17B13 inhibitor, Hsd17B13-IN-86, on the lipidome of cultured hepatocytes. The detailed
protocols for cell culture, treatment, lipid extraction, and LC-MS/MS analysis, coupled with the
expected outcomes, will enable researchers to effectively characterize the mechanism of action
of HSD17B13 inhibitors and their potential as therapeutic agents for NAFLD and other
metabolic diseases. The observed changes in lipid profiles can provide valuable insights into
the role of HSD17B13 in maintaining hepatic lipid homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Lipidomics Analysis of Hepatocytes
Treated with Hsd17B13-IN-86]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374609#lipidomics-analysis-in-cells-treated-with-
hsd17b13-in-86]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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